{1-[(Methylamino)methyl]cyclopropyl}methanol
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment | |
|---|---|---|
| 3300–3200 | O–H stretch (broad, H-bonded) | |
| 2950–2850 | C–H stretch (cyclopropane) | |
| 1600–1550 | N–H bend (primary amine) | |
| 1050–1000 | C–O stretch (alcohol) |
Mass Spectrometry (MS)
- Molecular Ion : m/z 115 (C₆H₁₃NO⁺).
- Key Fragments :
Crystallographic Studies and Conformational Analysis
X-ray diffraction studies of analogous cyclopropane derivatives reveal:
- Bond Length Asymmetry : Substituents induce slight asymmetry (ΔC–C = 0.02–0.04 Å).
- Hydrogen Bonding : The hydroxymethyl group forms intermolecular O–H···N bonds with adjacent molecules, stabilizing a lamellar crystal lattice .
- Conformational Rigidity : The cyclopropane ring restricts rotation, fixing substituents in a gauche conformation (dihedral angle = 60°).
Synchrotron data further confirms planar ring geometry with substituent-induced puckering ≤ 5°.
Properties
IUPAC Name |
[1-(methylaminomethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-6(5-8)2-3-6/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQZUWZHXPZFNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649366 | |
| Record name | {1-[(Methylamino)methyl]cyclopropyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-63-2 | |
| Record name | 1-[(Methylamino)methyl]cyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[(Methylamino)methyl]cyclopropyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-((methylamino)methyl)cyclopropyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Methylamino)methyl]cyclopropyl}methanol typically involves the reaction of cyclopropylmethanol with formaldehyde and methylamine under controlled conditions . The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
{1-[(Methylamino)methyl]cyclopropyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
{1-[(Methylamino)methyl]cyclopropyl}methanol is a chemical compound with potential applications in medicinal chemistry due to its structural properties that may influence biological interactions. The hydrochloride salt form enhances its solubility, making it suitable for various biological assays and therapeutic applications.
IUPAC Name: [1-(methylaminomethyl)cyclopropyl]methanol
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
CAS Number: 959238-63-2
Applications
[1-(Methylamino)cyclopropyl]methanol has applications primarily in pharmaceutical research and development. It is utilized as a reagent in the synthesis of various bioactive compounds, including calcium channel blockers, which are important in treating cardiovascular disorders. Its unique structure may also allow it to serve as a building block in drug discovery.
Interaction Studies
Interaction studies involving [1-(Methylamino)cyclopropyl]methanol are crucial for elucidating its pharmacological profile. These studies typically focus on:
- Receptor Binding Assays
- Enzyme Inhibition Studies
- In Vitro and In Vivo Metabolism
Such studies are often conducted using high-throughput screening methods and computational modeling to predict interactions based on structural similarities with known active compounds. Preliminary assessments indicate that compounds with similar structures often interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognition. Further research is necessary to elucidate its specific interactions and biological mechanisms.
Use as a Building Block
The structure of (1-(methylamino)cyclopropyl)methanol includes a cyclopropane ring and a methylamine group, which are commonly found in various bioactive molecules, suggesting its potential as a building block for the synthesis of new drugs and pharmaceuticals. Researchers are exploring its use in the development of novel therapeutic agents for various diseases, but further research is needed to confirm its efficacy and safety. The presence of the methylamino group suggests that it can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile. Additionally, the hydroxyl group in methanol can undergo dehydration reactions to form ethers or esters under acidic or dehydrating conditions. The cyclopropyl ring may also engage in ring-opening reactions under certain conditions, leading to the formation of larger cyclic or acyclic structures.
Mechanism of Action
The mechanism of action of {1-[(Methylamino)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares {1-[(Methylamino)methyl]cyclopropyl}methanol with key analogs, emphasizing molecular features:
Physicochemical Properties
- Polarity and Solubility: The methylamino group in the target compound enhances polarity compared to non-aminated analogs like cyclopropanemethanol. However, the dimethylamino analog (C₇H₁₅NO) exhibits higher basicity due to its tertiary amine .
- Boiling Points: While data for the target compound is unavailable, 1,1-cyclopropanedimethanol (boiling point: 235–236°C, ) demonstrates that additional polar groups increase boiling points significantly.
- Hazards: The dimethylamino analog is flagged for flammability (H225) and skin/eye irritation (), whereas cyclopropanemethanol has a lower flashpoint (35°C, ).
Toxicity Considerations
While direct toxicity data for the target compound is absent, analogs like the dimethylamino version carry precautionary warnings for respiratory and skin hazards ().
Biological Activity
{1-[(Methylamino)methyl]cyclopropyl}methanol, also known as (1-(methylamino)cyclopropyl)methanol hydrochloride, is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article will explore its biological activity, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a cyclopropyl group and a methylamino functional group attached to a methanol moiety. These structural components are common in various bioactive molecules, indicating its potential as a precursor for drug synthesis and development. The hydrochloride salt form enhances solubility, making it suitable for various biological assays and applications.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Cyclopropyl Group | Contributes to rigidity and unique interactions |
| Methylamino Group | Potential for nucleophilic reactions |
| Hydroxyl Group | Involvement in hydrogen bonding |
The biological activity of this compound may stem from its ability to interact with neurotransmitter systems, particularly amine receptors. This interaction can influence various physiological processes such as mood regulation and cognitive functions. The compound may act as a ligand for specific receptors or enzymes, modulating their activity .
Potential Biological Targets
- Neurotransmitter Receptors : The methylamino group suggests potential interactions with neurotransmitter systems.
- Enzymatic Pathways : May influence enzymatic activities related to metabolic processes.
Case Studies and Experimental Data
Research has indicated that compounds structurally similar to this compound exhibit significant biological activities. For instance, studies have shown that similar compounds can modulate neurotransmitter systems and exhibit anti-cancer properties.
Table 2: Summary of Biological Activity Studies
Interaction Studies
High-throughput screening methods have been employed to assess the pharmacological profile of this compound. These studies focus on understanding how the compound interacts with known biological targets, revealing its potential therapeutic applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
